Difluoromethyl methyl carbonate
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, holds a significant position in modern science due to the unique properties fluorine imparts to organic molecules. wikipedia.org The introduction of fluorine can alter a compound's physical and chemical characteristics, including metabolic stability, bioavailability, and lipophilicity. nih.govalfa-chemistry.com This has made organofluorine compounds invaluable in fields ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.orgworldscientific.com
Within this domain, the difluoromethyl group (–CF2H) is of particular importance. It is often considered a bioisostere—a substituent that can replace another functional group without significantly altering the molecule's biological activity. Specifically, the CF2H group can act as a metabolically stable substitute for hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups. nih.govh1.co It functions as a lipophilic hydrogen bond donor, a rare combination of properties that allows it to enhance binding affinity to biological targets. nih.govalfa-chemistry.comacs.org The study of molecules like difluoromethyl methyl carbonate is therefore situated within the broader effort to develop new reagents and building blocks for the precise introduction of this valuable functional group. tandfonline.com
Significance of Difluorinated Carbonates in Chemical Science
Organic carbonates, such as the well-known dimethyl carbonate (DMC), are a class of compounds with diverse applications. wikipedia.org They are used as "green" reagents, intermediates in the synthesis of polymers like polycarbonates, and as solvents, notably as components in the electrolytes of lithium-ion batteries. wikipedia.orgresearchgate.net
The fluorination of these carbonates leads to derivatives with modified properties. For instance, fluorinated carbonates are explored as additives or co-solvents in lithium-ion battery electrolytes to improve performance and stability. researchgate.netchempedia.info The progressive fluorination of dimethyl carbonate has been shown to have a polar effect on the molecule's fundamental properties, including viscosity and boiling point. chempedia.info Difluorinated carbonates, as a specific subclass, are of interest for their potential to fine-tune these properties. Their study contributes to the development of advanced materials, particularly for energy storage applications, and expands the toolkit of synthetic chemists seeking novel, functionalized molecules. chempedia.info
Scope and Research Objectives for this compound Studies
Research focused on this compound is driven by several key objectives rooted in its unique structure. A primary goal is the thorough characterization of its chemical and physical properties to establish a foundational understanding of the molecule. This includes determining its reactivity and potential as a synthetic reagent.
A significant area of investigation is its utility as a difluoromethylating agent—a compound that can transfer the –CF2H group to other molecules. cas.cn The development of new, efficient, and safe methods for introducing the difluoromethyl group is a major challenge in synthetic chemistry. researchgate.netrsc.org Therefore, studies would aim to explore the reactivity of this compound under various conditions to see if it can serve as a source for difluorocarbene (:CF2) or other reactive intermediates useful for synthesis. cas.cnacs.org
Furthermore, given the role of fluorinated carbonates in material science, another research objective is to evaluate this compound as a potential component in advanced materials. This could involve its use as a specialized solvent or an electrolyte additive where its specific polarity and stability might offer advantages. researchgate.netchempedia.info The overarching goal is to leverage its unique combination of a carbonate backbone and a difluoromethyl group to create new synthetic methodologies or materials with enhanced properties.
Detailed Research Findings
Physicochemical Properties of this compound
The fundamental properties of this compound have been computationally determined, providing a baseline for its scientific exploration.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄F₂O₃ |
| Molecular Weight | 126.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 70411-01-7 |
| Topological Polar Surface Area | 35.5 Ų |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| XLogP3 | 1.5 |
Data sourced from PubChem CID 58421229. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
70411-01-7 |
|---|---|
Molecular Formula |
C3H4F2O3 |
Molecular Weight |
126.06 g/mol |
IUPAC Name |
difluoromethyl methyl carbonate |
InChI |
InChI=1S/C3H4F2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
InChI Key |
VDGKFLGYHYBDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoromethyl Methyl Carbonate and Analogous Compounds
Direct Fluorination Approaches to Difluoromethylated Carbonates
Direct fluorination presents a straightforward route to fluorinated carbonates, though it is often accompanied by challenges in selectivity and product isolation.
The direct fluorination of dimethyl carbonate (DMC) using molecular fluorine is a method for producing various fluorinated derivatives. researchgate.netlookchem.com This process involves the electrophilic substitution of hydrogen atoms with fluorine. researchgate.net Research has shown that at the initial stages of fluorination of DMC at 5°C, the selectivity for monofluorinated dimethyl carbonate can be around 90%. researchgate.net Successive fluorination leads to the formation of di- and tri-fluorinated products. researchgate.net During this process, difluoromethyl methyl carbonate, a geminal difluoride isomer (gem-DFDMC) where two fluorine atoms are attached to the same carbon, is also generated. researchgate.net
A significant challenge in the synthesis of this compound via direct fluorination is its isolation from the resulting reaction mixture. researchgate.net The direct fluorination of dimethyl carbonate yields a mixture of products, including mono-, di-, and tri-fluorinated species. researchgate.net Researchers have reported the generation of this compound (gem-DFDMC) during this process but have been unable to isolate it from the complex product mixture. researchgate.net This difficulty is compounded by the physical properties of the isomers produced; for instance, the boiling point of gem-DFDMC was found to be as low as 85°C. researchgate.net The challenge of separating compounds with similar boiling points and chemical properties from a multi-component mixture is a significant hurdle in obtaining pure this compound through this route. researchgate.netcore.ac.ukrsc.org
Difluorocarbene Precursor-Based Synthesis
An alternative to direct fluorination involves the use of reagents that generate difluorocarbene (:CF₂) as a reactive intermediate. This intermediate can then be trapped by nucleophiles, such as alcohols or phenols, to form difluoromethyl ethers, which are analogous to this compound.
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, commercially available, and shelf-stable precursor for generating difluorocarbene. orgsyn.orgcas.cnthieme-connect.com The process involves the thermal decarboxylation of the salt to release :CF₂. orgsyn.orgacs.org This method is considered operationally simple and has a lower environmental impact compared to other fluorinating agents. orgsyn.org
The general mechanism involves generating the electrophilic difluorocarbene, which is then trapped by a nucleophile, such as a phenolate (B1203915) or thiolate. orgsyn.orgacs.org For example, the difluoromethylation of thiols has been successfully achieved using sodium chlorodifluoroacetate at 95°C with a base like potassium carbonate. acs.orgnih.gov This approach avoids the need for transition metal catalysts. acs.org While effective for phenols, thiophenols, and other heteroatoms, high temperatures are often required to promote the reaction, which can be a critical safety parameter to consider, especially on a large scale due to the controlled release of CO₂. orgsyn.orgthieme-connect.comacs.org
| Reagent | Conditions | Application | Reference |
| Sodium Chlorodifluoroacetate | K₂CO₃, 95 °C | Difluoromethylation of thiols, N-heterocycles, and phenylselenol | acs.org |
| Sodium Chlorodifluoroacetate | Thermal decarboxylation | Difluoromethylation of phenols | orgsyn.org |
Diethyl bromodifluoromethylphosphonate is another efficient and commercially available precursor for difluorocarbene. researchgate.netcymitquimica.com This reagent undergoes a facile phosphorus-carbon bond cleavage upon basic hydrolysis, even at temperatures from -78°C to room temperature. researchgate.net This cleavage is thought to form a bromodifluoromethyl anion, which rapidly eliminates a bromide ion to yield difluorocarbene. researchgate.net
This method has proven highly effective for the O-difluoromethylation of phenols and thiophenols, affording the corresponding difluoromethyl ethers and thioethers in good to excellent yields. researchgate.net A key advantage is that the diethyl phosphate (B84403) byproduct is water-soluble, allowing for easy separation from the reaction mixture. researchgate.netacs.org The mild reaction conditions enable the selective difluoromethylation of molecules containing sensitive functional groups like carbonyls. researchgate.net
| Reagent | Chemical Formula | Molecular Weight | Physical State | Boiling Point | Density (at 25°C) | Refractive Index (n20/D) |
| Diethyl (bromodifluoromethyl)phosphonate | C₅H₁₀BrF₂O₃P | 267.01 g/mol | Colorless liquid | 40-41 °C / 0.05 mmHg | 1.503 g/mL | 1.417 |
Data sourced from references cymitquimica.comchemicalbook.comsigmaaldrich.com
Methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me), commonly known as Chen's Reagent, is a versatile reagent that can serve as a source for difluorocarbene. thieme-connect.comcas.cn The decomposition of the fluorosulfonyldifluoroacetate anion leads to the elimination of sulfur dioxide, carbon dioxide, and a fluoride (B91410) ion, which liberates difluorocarbene. thieme-connect.comcas.cn
This reagent has been used for the difluoromethylation of alcohols. thieme-connect.com The subsequent insertion of the generated difluorocarbene into the O-H bond of an alcohol results in the formation of the corresponding difluoromethyl ether. thieme-connect.com This protocol has been shown to produce moderate yields when reacting an excess of the alcohol with the reagent in the presence of sodium sulfate. thieme-connect.com While Chen's reagent was initially developed for trifluoromethylation reactions, its utility as a difluorocarbene source expands its application in synthesizing fluorinated molecules. cas.cn
O-Difluoromethylation Strategies for Carbonyl and Ether Formation
The formation of a difluoromethyl ether (R-O-CF2H) is a key transformation for modifying alcohols and phenols. These methods often involve the generation of electrophilic difluorocarbene (:CF2), which is then trapped by an alkoxide or phenoxide.
One common approach involves the use of non-ozone-depleting difluorocarbene precursors. For instance, difluoromethyltriflate (HCF2OTf), prepared from TMSCF3 and triflic acid, can difluoromethylate a wide range of phenols at room temperature in minutes. nih.gov The reaction proceeds in aqueous solvent and demonstrates broad functional group tolerance, accommodating esters, amides, ketones, and aldehydes. nih.gov Mechanistic studies involving deuterium (B1214612) oxide (D2O) confirm that the reaction proceeds through a difluorocarbene intermediate rather than a direct nucleophilic displacement of the triflate group. nih.gov
Another practical reagent is sodium chlorodifluoroacetate (ClCF2COONa), which generates difluorocarbene via thermal decarboxylation. orgsyn.org This method is effective for the difluoromethylation of phenols, thiophenols, and other heteroatoms under basic conditions in solvents like DMF. orgsyn.org The protocol is noted for its simplicity, scalability, and the use of a stable, commercially available reagent. orgsyn.org Similarly, ethyl chlorodifluoroacetate (ClCF2CO2Et) can be used to generate difluorocarbene for the O-difluoromethylation of 1,3-diones, yielding difluoromethyl enol ethers. rsc.org
For aliphatic alcohols, which have higher pKa values than phenols, difluoromethylation can be more challenging. chinesechemsoc.org However, mechanochemical methods have been developed that successfully form difluoromethyl ethers from primary, secondary, and even tertiary alcohols using a mixer mill. chinesechemsoc.org These solvent-free conditions offer an environmentally benign alternative, often resulting in high yields after simple filtration. chinesechemsoc.org Direct nucleophilic difluoromethylation of carbonyl compounds, such as aldehydes and ketones, can produce α-CF2H alcohols. acs.orgnih.gov Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a Lewis base, or the phosphonium (B103445) salt [Ph3P+CF2H]Br− (DFPB), can effectively transfer a nucleophilic "CF2H" group to the carbonyl carbon. acs.orgrsc.orgcas.cn
| Reagent/Method | Substrate | Product | Key Features |
| HCF2OTf / KOH | Phenols, Thiophenols | Aryl/Thioaryl Difluoromethyl Ethers | Fast reaction at room temp; broad functional group tolerance; non-ozone-depleting. nih.gov |
| ClCF2COONa / Base | Phenols, 1,3-Diones | Aryl Difluoromethyl Ethers, Difluoromethyl Enol Ethers | Stable, inexpensive reagent; scalable; proceeds via difluorocarbene. orgsyn.orgrsc.org |
| TMSCF2H / Lewis Base | Aldehydes, Ketones | α-CF2H Alcohols | Mild conditions; organocatalytic approach possible. rsc.orgfluorine1.ru |
| [Ph3P+CF2H]Br- / Base | Carbonyl Compounds | α-CF2H Alcohols | Efficient nucleophilic difluoromethylation; avoids Wittig reaction pathway. acs.orgnih.govcas.cn |
| Mechanochemistry | Alcohols (Primary, Secondary, Tertiary) | Alkyl Difluoromethyl Ethers | Solvent-free; high yields; environmentally friendly. chinesechemsoc.org |
C-Difluoromethylation Techniques in Organic Substrates
Direct C-H difluoromethylation is a highly sought-after transformation that avoids the need for pre-functionalized substrates. nih.gov These methods predominantly rely on the generation of a difluoromethyl radical (•CF2H), which can then engage in C-H functionalization. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation. rsc.org Organic dyes like Eosin Y or Rose Bengal can be used as photocatalysts to activate radical precursors under mild conditions, often using air as a green oxidant. nih.govrsc.orgresearchgate.net For example, sodium difluoromethanesulfinate (CF2HSO2Na) serves as an effective •CF2H precursor in these systems, enabling the difluoromethylation of a wide range of heterocycles. nih.govresearchgate.net This approach is valued for its operational simplicity and tolerance of various functional groups. researchgate.net
A radical-radical cross-coupling strategy has also been developed for the direct difluoromethylation of C(sp³)–H bonds. rsc.org This method employs an organic photocatalyst under transition-metal-free conditions to couple a difluoromethyl radical with a C(sp³)-centered radical generated from the substrate, such as a 1,4-dihydroquinoxalin-2-one. rsc.org
In addition to C-H activation, cross-coupling reactions provide a reliable route to C-CF2H bond formation. These methods typically involve the reaction of a pre-functionalized substrate, like an aryl halide or aryl boronic acid, with a difluoromethylating agent, often mediated by a transition metal catalyst such as palladium, nickel, or copper. nih.govrsc.org
| Method | Reagent/Catalyst | Substrate Type | Key Features |
| Photoredox Catalysis | CF2HSO2Na / Organic Dye (e.g., Rose Bengal) | Heterocycles | Uses visible light and air as an oxidant; mild, metal-free conditions. nih.govresearchgate.net |
| Radical-Radical Cross-Coupling | Organic Photocatalyst | C(sp³)–H bonds (e.g., in 1,4-dihydroquinoxalin-2-ones) | Transition-metal-free; direct functionalization of unactivated C-H bonds. rsc.org |
| Minisci-type Reaction | Zn(SO2CF2H)2 | Heteroarenes | Mild and operationally simple radical process. acs.org |
N-Difluoromethylation Approaches for Amides, Carbamates, and Ureas
The synthesis of N-difluoromethyl (N-CF2H) compounds has been historically challenging. nih.gov However, recent breakthroughs have provided efficient access to previously elusive N-CF2H amides, carbamates, ureas, and related structures. nih.govchemistryviews.orgresearchgate.net
A key strategy involves the synthesis of N-CF2H carbamoyl (B1232498) fluorides as versatile building blocks. nih.govchemistryviews.org This is achieved through a desulfurization-fluorination sequence of N-substituted thioformamides using silver(I) trifluoromethoxide (AgOCF3), which serves as a source of both silver fluoride (AgF) and difluorophosgene (F2C=O) in situ. nih.govchemistryviews.org The resulting N-CF2H carbamoyl fluorides are robust and can be readily derivatized. nih.govresearchgate.net
These carbamoyl fluoride intermediates undergo a variety of transformations:
Amide Synthesis: Reaction with Grignard reagents (alkyl or aryl) produces N-CF2H amides in high yields. nih.govresearchgate.netacs.org
Urea Synthesis: Coupling with amines, including complex drug molecules like Ciprofloxacin, yields N-CF2H ureas. nih.govacs.org
Carbamate and Thiocarbamate Synthesis: Treatment with alcohols or thiols leads to the corresponding N-CF2H carbamates and thiocarbamates. thieme-connect.com
Formamide Synthesis: Reduction with sodium borohydride (B1222165) (NaBH4) affords N-CF2H formamides. thieme-connect.com
This methodology provides the first general and efficient route to a broad class of N-CF2H carbonyl compounds, which are found to be highly stable. nih.govbohrium.comresearchgate.net
| Precursor | Reagents | Product | Key Features |
| N-Substituted Thioformamide | AgOCF3, AgF | N-CF2H Carbamoyl Fluoride | Access to a key, stable building block. nih.govchemistryviews.org |
| N-CF2H Carbamoyl Fluoride | Grignard Reagents (R-MgX) | N-CF2H Amide | High yields, broad scope. nih.govresearchgate.netacs.org |
| N-CF2H Carbamoyl Fluoride | Amines (R-NH2) | N-CF2H Urea | Allows for late-stage functionalization of complex molecules. nih.govacs.orgresearchgate.net |
| N-CF2H Carbamoyl Fluoride | Alcohols (R-OH), Thiols (R-SH) | N-CF2H Carbamate, Thiocarbamate | Expands the diversity of accessible N-CF2H compounds. thieme-connect.com |
Mechanistic Insights into Difluoromethyl Group Introduction
Difluorocarbene (:CF2) is a moderately electrophilic species that is central to many difluoromethylation reactions, particularly for heteroatom nucleophiles. cas.cn It is typically generated in situ from various precursors. The singlet ground state of :CF2 is stabilized by π-donation from the fluorine lone pairs to the vacant carbon p-orbital, which tempers the strong inductive electron-withdrawing effect of the fluorine atoms. cas.cn
The mechanism for O-difluoromethylation of phenols generally involves the deprotonation of the phenol (B47542) by a base to form a more nucleophilic phenoxide. orgsyn.org This phenoxide then traps the electrophilic difluorocarbene, which is generated concurrently from a precursor like ClCF2COONa (via decarboxylation) or HCF2OTf (via elimination). nih.govorgsyn.org A final protonation step yields the aryl difluoromethyl ether. orgsyn.org Evidence for this pathway comes from experiments where the reaction of HCF2OTf with a phenol in the presence of D2O resulted in a deuterium-labeled product (ArOCF2D), which is consistent with the quenching of an intermediate by the deuterated solvent. nih.gov Furthermore, the formation of difluorocyclopropanes when alkenes are present provides strong evidence for the existence of a free difluorocarbene intermediate. nih.gov
Radical difluoromethylation has become a versatile strategy due to its mild reaction conditions and broad functional group tolerance. researchgate.netresearchgate.net The core of this pathway is the generation of the difluoromethyl radical (•CF2H). The •CF2H radical is more nucleophilic than the trifluoromethyl radical (•CF3) and has a higher energy singly occupied molecular orbital (SOMO). rsc.org
A variety of precursors can generate the •CF2H radical through different activation modes: rsc.org
Single-Electron Oxidation: Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can be oxidized to release the •CF2H radical. rsc.org
Single-Electron Reduction: Precursors such as difluoromethanesulfonyl chloride (ClSO2CF2H) can be reduced to generate the radical. rsc.org
Radical Abstraction: A hydrogen atom can be abstracted from bromodifluoromethane (B75531) (BrCF2H). rsc.org
Visible-light photoredox catalysis is a common method for initiating these radical processes. researchgate.netresearchgate.net A photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) with the precursor to generate the •CF2H radical. rsc.org This radical then adds to a substrate (e.g., a heteroarene in a Minisci-type reaction or an alkene), and the resulting radical intermediate is further transformed to the final product, often through a radical-polar crossover or a hydrogen atom transfer step. nih.govsustech.edu.cnnih.gov
Reactivity and Reaction Mechanisms of Difluoromethyl Methyl Carbonate
General Reactivity of Difluoromethylated Moieties
The difluoromethyl (CF2H) group imparts unique reactivity to organic molecules. The high electronegativity of the two fluorine atoms creates a strong dipole moment and polarizes the C-H bond, making the hydrogen atom acidic. rsc.orgnih.gov This acidity allows the CF2H group to act as a hydrogen bond donor, a property that can influence intermolecular interactions and the solubility of the compound. rsc.orgnih.gov
The CF2H group is generally considered a lipophilic bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.gov This has led to its incorporation into many biologically active compounds to enhance properties such as metabolic stability and bioavailability. rsc.org
The reactivity of the difluoromethyl group is diverse. It can be susceptible to deprotonation under basic conditions, forming a difluoromethyl anion that can act as a nucleophile. Conversely, the carbon atom of the CF2H group can be an electrophilic center, particularly when adjacent to an electron-withdrawing group. Furthermore, the C-H bond in the difluoromethyl group can undergo homolytic cleavage to form a difluoromethyl radical (•CF2H), which can then participate in various radical reactions. rsc.orgnih.govjlu.edu.cnnih.gov The stability of this radical is intermediate between the monofluoromethyl and trifluoromethyl radicals. rsc.org
Carbonate Moiety Participation in Catalytic Oxidations
The carbonate moiety, while generally stable, can participate in catalytic oxidation reactions. In the presence of metal catalysts, carbonates can act as ligands, stabilizing high-oxidation-state metal complexes that are key intermediates in various oxidation processes. wordpress.com While specific studies on difluoromethyl methyl carbonate's role in catalytic oxidations are not prevalent, the general behavior of carbonates suggests potential involvement. For instance, in some catalytic cycles, the carbonate can be oxidized to a carbonate radical anion (CO3•-), which is a selective oxidizing agent. wordpress.com
Intramolecular and Intermolecular Interactions and Transformations
The presence of both the highly polar difluoromethyl group and the carbonate functionality in this compound dictates its intra- and intermolecular interactions.
Intramolecular Interactions:
The proximity of the electron-withdrawing difluoromethyl group to the carbonate ester can lead to intramolecular electronic effects. The strong negative inductive effect of the fluorine atoms can influence the electron density distribution across the carbonate group, potentially affecting its reactivity. While specific studies on intramolecular hydrogen bonding within this compound are not available, the acidic nature of the CF2H proton suggests the possibility of such interactions in specific conformations or in the presence of suitable acceptor groups within a larger molecule containing this moiety. rsc.orgnih.govresearchgate.net
Intermolecular Interactions:
This compound is expected to exhibit a range of intermolecular forces. nih.govlibretexts.orglibretexts.orgyoutube.comyoutube.comkhanacademy.org These include:
Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms.
London dispersion forces: These forces are present in all molecules and increase with molecular size and surface area.
Hydrogen bonding: The acidic proton of the difluoromethyl group can act as a hydrogen bond donor, interacting with electronegative atoms like oxygen in neighboring molecules. rsc.orgnih.gov
These intermolecular forces influence the physical properties of this compound, such as its boiling point, viscosity, and solubility.
Specific Reaction Pathways and Intermediate Formation
The dual functionality of this compound allows for a variety of reaction pathways, including nucleophilic attack, radical-mediated transformations, and potential isomerization.
Nucleophilic Attack and Electrophilic Trapping
Nucleophilic Attack:
This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the carbonate and the carbon atom of the difluoromethyl group. rsc.org
Attack at the Carbonyl Carbon: Nucleophiles can attack the carbonyl carbon, leading to an acyl substitution reaction. This can result in the cleavage of the carbonate and the formation of a new ester or other carbonyl derivative, with the release of the difluoromethyl alcohol or its conjugate base. The reactivity of the carbonyl group is enhanced by the electron-withdrawing difluoromethyl group.
Attack at the Difluoromethyl Carbon: While less common for carbonates, direct nucleophilic substitution at the difluoromethyl carbon (an SN2-type reaction) is a possibility, particularly with strong nucleophiles. This would involve the displacement of the methyl carbonate group. However, reactions involving the generation of difluorocarbene are often more prevalent. acs.orgcas.cnnih.gov
The reaction of phenols with reagents that generate difluorocarbene (:CF2) in the presence of a base like potassium carbonate is a well-established method for forming aryl difluoromethyl ethers. acs.orgcas.cn This suggests that under basic conditions, this compound could potentially decompose to form difluorocarbene, which can then be trapped by nucleophiles.
Electrophilic Trapping:
If the difluoromethyl group is deprotonated by a strong base, the resulting difluoromethyl anion can act as a nucleophile and be trapped by various electrophiles. nih.gov This pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position.
Radical-Mediated Transformations
The C-H bond in the difluoromethyl group can be a site for radical abstraction, leading to the formation of a difluoromethyl radical (•CF2H). rsc.orgnih.govjlu.edu.cnnih.gov This radical can then participate in a variety of transformations, including:
Addition to Alkenes and Alkynes: The •CF2H radical can add across double or triple bonds, initiating polymerization or leading to the formation of more complex difluoromethylated products.
C-H Functionalization: In the presence of a suitable catalyst or initiator, the •CF2H radical can be used to directly functionalize C-H bonds in other organic molecules, a process known as direct C-H difluoromethylation. nih.gov
The generation of the difluoromethyl radical from this compound would likely require specific conditions, such as the use of a radical initiator (e.g., peroxides) or photoredox catalysis. acs.org
Isomerization Pathways and Stability of Intermediates
While specific studies on the isomerization of this compound are limited, related fluorinated carbonates have been investigated. For instance, the direct fluorination of dimethyl carbonate can lead to the formation of isomeric difluorinated products, including this compound and bis(fluoromethyl) carbonate. chempedia.info
The stability of intermediates formed during reactions of this compound is crucial in determining the final product distribution.
Difluoromethyl Anion: The stability of the difluoromethyl anion is influenced by the presence of the two fluorine atoms, which can stabilize the negative charge through their inductive effect.
Difluoromethyl Radical: The difluoromethyl radical is a relatively stable radical species, which allows it to persist long enough in solution to undergo further reactions. rsc.org
Carbocation Intermediates: The formation of a carbocation at the difluoromethyl position is generally disfavored due to the strong electron-withdrawing nature of the fluorine atoms. However, carbocationic intermediates can be involved in certain transformations, particularly in the presence of strong Lewis acids or under specific catalytic conditions. nih.gov
The interplay of these reactive intermediates and their relative stabilities will ultimately dictate the outcome of chemical transformations involving this compound.
Electronic and Steric Influence of Fluorine Atoms on Carbonate Reactivity
The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. In the case of this compound, the two fluorine atoms on the α-carbon exert significant electronic and steric influences that dictate its reactivity, particularly at the carbonyl center. These effects are primarily a consequence of fluorine's unique atomic characteristics, including its high electronegativity and atomic size.
The reactivity of the carbonate functional group is largely defined by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is a key step in many of its characteristic reactions, such as hydrolysis and transesterification. libretexts.org The substitution of two hydrogen atoms with fluorine in the difluoromethyl group dramatically modulates this electrophilicity through a combination of inductive and steric effects.
Electronic Influence of Fluorine Atoms
The most dominant electronic effect exerted by the fluorine atoms in this compound is the strong negative inductive effect (-I effect). Fluorine is the most electronegative element, and its presence causes a significant withdrawal of electron density along the sigma bonds. acs.orgnih.gov This electron-withdrawing pull is transmitted from the C-F bonds to the α-carbon, and subsequently to the adjacent ether oxygen and the carbonyl group.
This inductive withdrawal of electron density has a critical consequence: it substantially increases the partial positive charge (δ+) on the carbonyl carbon. Compared to its non-fluorinated analog, dimethyl carbonate, the carbonyl carbon in this compound is significantly more electron-deficient and, therefore, more electrophilic. acs.orgnih.gov This heightened electrophilicity makes the molecule more susceptible to attack by nucleophiles. libretexts.org The electron-withdrawing nature of fluorine also impacts the basicity of nearby groups, making them less likely to be protonated. nih.gov
The table below summarizes the key atomic properties that drive this electronic effect.
| Property | Hydrogen (H) | Fluorine (F) |
| Pauling Electronegativity | 2.20 | 3.98 |
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Inductive Effect | Weakly electron-donating | Strongly electron-withdrawing |
| Data sourced from multiple chemical references. nih.gov |
Theoretical studies and computational models of similar fluorinated carbonates used in applications like lithium-ion batteries corroborate these principles. acs.orgrsc.org For instance, density functional theory (DFT) calculations on related fluorinated carbonates show a marked increase in the positive charge on the carbonyl carbon upon fluorination, enhancing the molecule's reactivity toward reduction or nucleophilic attack. rsc.org
Steric Influence of Fluorine Atoms
While fluorine is relatively small, its van der Waals radius is slightly larger than that of hydrogen (1.47 Å vs. 1.20 Å). nih.gov The replacement of two hydrogen atoms with two fluorine atoms on the methyl group results in a modest increase in steric bulk around the carbonate's reactive center.
This increased steric hindrance can influence the reaction kinetics by impeding the trajectory of an incoming nucleophile as it approaches the carbonyl carbon. For a nucleophilic substitution to occur, the nucleophile must approach the planar carbonyl group at a specific angle, typically the Bürgi-Dunitz angle. The presence of the bulkier fluorine atoms on the difluoromethyl group can create a more crowded environment, potentially slowing down the rate of reaction compared to a less hindered substrate, assuming electronic effects are equal.
Electrochemical Applications and Electrolyte Chemistry of Difluoromethyl Methyl Carbonate
Role as an Electrolyte Component in Lithium-Ion Batteries
DFMC's application as a co-solvent in lithium-ion battery (LIB) electrolytes is driven by the need to improve upon the limitations of conventional carbonate electrolytes. The introduction of fluorine aims to enhance thermal and electrochemical stability. researchgate.net
The performance of a lithium-ion battery is significantly tied to the electrolyte's ionic conductivity, which in turn depends on the solvation structure of lithium ions (Li⁺). llnl.gov The choice of solvent plays a critical role in determining this structure. llnl.gov In mixed electrolytes, Li⁺ solvation is a competitive process. For instance, in electrolytes containing both cyclic and linear carbonates, the cyclic carbonates often show a preferential interaction with Li⁺. rsc.org
The introduction of fluorinated carbonates like DFMC can alter the Li⁺ solvation shell. The strong electron-withdrawing nature of fluorine atoms can influence the charge distribution on the carbonate molecule, thereby affecting its coordination with Li⁺. While some studies suggest that Li⁺ prefers to be solvated by non-fluorinated carbonates like ethylene (B1197577) carbonate (EC) over some fluorinated counterparts, the specific interactions with DFMC are a subject of ongoing research. osti.govresearchgate.net The composition of the solvation shell, including the number of solvent molecules and the participation of anions, directly impacts the ease of Li⁺ desolvation at the electrode-electrolyte interface, a crucial step for battery function. nih.gov
Table 1: Key Factors Influencing Lithium-Ion Solvation
| Factor | Description |
|---|---|
| Solvent Type | Cyclic carbonates (e.g., EC) often show stronger solvation with Li⁺ compared to linear carbonates. |
| Fluorination | The presence of fluorine atoms can alter the electron density on the solvent molecule, influencing its interaction with Li⁺. |
| Salt Concentration | Higher salt concentrations can lead to the formation of ion aggregates, changing the nature of the solvated species. arxiv.org |
| Anion Participation | Anions from the lithium salt can also be part of the Li⁺ solvation shell, forming contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). llnl.gov |
The ionic conductivity of the electrolyte is a key determinant of a battery's power capabilities. researchgate.net The substitution of hydrogen with fluorine in carbonate solvents can have a complex effect on conductivity. While the increased polarity from fluorine might be expected to enhance ion dissociation, this can be counteracted by an increase in viscosity. researchgate.net
A stable solid electrolyte interphase (SEI) is essential for the long-term cycling performance and safety of lithium-ion batteries. eurekalert.org The SEI is formed from the decomposition products of the electrolyte and its composition is heavily influenced by the solvents and additives present. nih.gov Fluorinated electrolyte components are known to play a significant role in forming a robust and stable SEI. eurekalert.org
The introduction of fluorinated carbonates can lead to the formation of lithium fluoride (B91410) (LiF) in the SEI, a component known for its beneficial properties. eurekalert.org A LiF-rich SEI is believed to be more effective at suppressing dendrite growth and minimizing side reactions with the electrolyte. eurekalert.org The reduction of fluorinated solvents at the anode surface contributes to the formation of this protective layer. arxiv.org For example, the decomposition of fluoroethylene carbonate (FEC) has been shown to produce a more stable SEI compared to standard carbonate electrolytes. arxiv.org The specific decomposition pathways of DFMC and its contribution to the SEI composition and stability are critical areas of investigation for its application in LIBs.
Potential in Sodium-Ion Battery Electrolytes
Sodium-ion batteries (SIBs) are a promising alternative to LIBs, and the development of suitable electrolytes is a key research focus. pku.edu.cn Similar to LIBs, the electrolyte in SIBs plays a crucial role in performance and safety. pku.edu.cn Fluorinated carbonates are being explored as non-flammable electrolyte components for SIBs to address safety concerns associated with the high reactivity of sodium. pku.edu.cn
The solvation behavior of sodium ions (Na⁺) in carbonate-based electrolytes shares some similarities with Li⁺, with a preference for cyclic carbonates. rsc.org However, there are also distinct differences in ion-solvent interactions. rsc.org The use of fluorinated solvents like a mixture of di-(2, 2, 2 trifluoroethyl) carbonate (TFEC) and fluoroethylene carbonate (FEC) has shown promise in creating non-flammable electrolytes that are compatible with sodium electrodes. pku.edu.cn The decomposition of these fluorinated components can contribute to a stable SEI on the anode, enhancing cycling performance. pku.edu.cn The potential of DFMC in SIB electrolytes lies in its ability to contribute to a stable electrochemical window and a protective SEI, though further research is needed to understand its specific interactions and benefits in sodium-based systems. semanticscholar.org
Oxidative Stability and Electrochemical Window Considerations
The electrochemical stability window of an electrolyte determines the operating voltage range of a battery. researchgate.net A wider window is crucial for developing high-voltage batteries. Fluorinated solvents are generally known to have higher oxidative stability compared to their non-fluorinated counterparts. acs.org This is attributed to the strong electron-withdrawing effect of fluorine atoms, which lowers the energy of the highest occupied molecular orbital (HOMO), making the molecule more resistant to oxidation. researchgate.net
The use of fluoro-carbonates can therefore extend the anodic stability of the electrolyte. researchgate.net For instance, methyl 2,2,2-trifluoroethyl carbonate has demonstrated a decomposition voltage exceeding 6 V vs. Li. iaea.org This enhanced stability is a key advantage for the use of compounds like DFMC in high-voltage lithium-ion batteries. acs.org
Table 2: Comparison of General Electrolyte Properties
| Property | Conventional Carbonates | Fluorinated Carbonates (General) |
|---|---|---|
| Oxidative Stability | Lower | Higher acs.org |
| Electrochemical Window | Narrower | Wider iaea.org |
| Flammability | Flammable | Often less flammable or non-flammable pku.edu.cn |
| SEI Composition | Primarily organic and inorganic lithium compounds | Often contains LiF, enhancing stability eurekalert.org |
Interactions with Lithium/Sodium Salts and Electrolyte Additives
Additives are often introduced in small quantities to improve specific aspects of battery performance, such as SEI formation or safety. osti.gov Fluoroethylene carbonate (FEC) is a well-known additive that promotes the formation of a stable SEI. osti.gov The presence of DFMC as a co-solvent will undoubtedly influence the behavior and effectiveness of these additives. Understanding these synergistic or antagonistic interactions is crucial for designing optimized electrolyte formulations. For instance, the interaction between DFMC and salts like lithium hexafluorophosphate (B91526) (LiPF₆) or sodium hexafluorophosphate (NaPF₆), and additives like vinylene carbonate or lithium bis(oxalato)borate, will determine the final properties of the electrolyte and the performance of the battery. osti.gov
Comparative Studies with Other Fluorinated Carbonate Electrolytes
The performance of Difluoromethyl methyl carbonate (DFMC) as an electrolyte component in lithium-ion batteries is best understood through comparative analysis with other fluorinated and non-fluorinated carbonate solvents. These studies are crucial for identifying the optimal balance of properties such as ionic conductivity, electrochemical stability, and the ability to form a stable solid electrolyte interphase (SEI) on the electrodes. The primary solvents for comparison include its non-fluorinated parent, Dimethyl Carbonate (DMC), its mono-fluorinated counterpart, Fluromethyl methyl carbonate (FMMC), and other widely used fluorinated additives like Fluoroethylene carbonate (FEC) and Difluoroethylene carbonate (DFEC).
Research indicates that the degree of fluorination on the carbonate molecule has a significant and multifaceted impact on its electrochemical characteristics.
Electrochemical Stability
A key advantage of fluorinated carbonates is their enhanced anodic stability, which is critical for the development of high-voltage lithium-ion batteries. Theoretical and experimental studies have shown that the oxidation potential of carbonate solvents increases with the number of fluorine substitutions.
This compound (DFMC) demonstrates a higher oxidative decomposition voltage compared to both Dimethyl Carbonate (DMC) and Fluromethyl methyl carbonate (FMMC). researchgate.net This increased stability is attributed to the strong electron-withdrawing nature of the two fluorine atoms, which lowers the highest occupied molecular orbital (HOMO) energy level of the solvent molecule, making it more resistant to oxidation at high potentials. While specific numerical values for a direct comparison under identical conditions are scarce, the trend is consistently reported. For instance, studies on fluoroethylene carbonate (FEC) show its oxidation potential to be significantly higher than that of ethylene carbonate (EC), with computed values for FEC reaching up to 7.45 V vs. Li/Li⁺, compared to around 6.8 V for EC. rsc.org This general principle underscores the enhanced high-voltage capability of DFMC.
The reduction potential is also a critical factor, as it governs the formation of the SEI on the anode. The decomposition of fluorinated electrolytes like FEC is known to form a stable SEI rich in lithium fluoride (LiF). acs.orgacs.org This LiF-rich interface is mechanically robust and an excellent electronic insulator, which effectively suppresses further electrolyte decomposition and protects the anode surface, particularly important for high-capacity anodes like silicon. acs.org FEC's reduction is reported to begin at a potential of about 1.3 V. mdpi.com
Table 1: Comparative Oxidative Stability of Carbonate Electrolytes
| Compound | Abbreviation | Relative Oxidative Stability | Notes |
|---|---|---|---|
| Dimethyl Carbonate | DMC | Lowest | Baseline non-fluorinated linear carbonate. |
| Fluromethyl methyl carbonate | FMMC | Higher than DMC | Monofluorination increases stability. researchgate.net |
| This compound | DFMC | Higher than FMMC and DMC | Difluorination further enhances anodic stability. researchgate.net |
| Ethylene Carbonate | EC | High | Baseline non-fluorinated cyclic carbonate. rsc.org |
| Fluoroethylene Carbonate | FEC | Higher than EC | Fluorination significantly increases oxidation potential. rsc.org |
This table provides a qualitative comparison based on reported research trends.
Ionic Conductivity
While fluorination enhances electrochemical stability, it often comes at the cost of reduced ionic conductivity. This trade-off is a central challenge in the design of fluorinated electrolytes. The increased viscosity and higher dielectric constant of fluorinated solvents can impede lithium-ion transport.
Research has shown that the specific conductivity of DFMC solutions is considerably lower than that of both DMC and FMMC solutions. researchgate.net However, when used as a co-solvent with a high-permittivity component like ethylene carbonate (EC), a workable conductivity can be achieved. An equimolar binary solution of EC and DFMC with 1.0 M LiPF₆ was found to have a moderate ionic conductivity of 6.91 mS/cm at 25°C. researchgate.net
Table 2: Ionic Conductivity of Various Carbonate Electrolyte Solutions
| Electrolyte Composition | Abbreviation | Ionic Conductivity (mS/cm) at 25°C | Reference/Notes |
|---|---|---|---|
| 1.0 M LiPF₆ in EC/DFMC (1:1 mol) | DFMC-based | 6.91 | researchgate.net |
| 1.0 M LiPF₆ in EC/EMC (various ratios) | EMC-based | ~9.0 - 11.0 | Typical range for standard electrolytes. |
| 1.0 M LiPF₆ in EC/DEC + 10 wt% FEC | FEC-based | ~8.0 - 9.0 | Conductivity is slightly reduced by FEC addition. |
Note: The values are taken from different sources and are for comparative purposes. Direct comparison requires identical testing conditions.
Cell Performance and Cycling Efficiency
The ultimate measure of an electrolyte's utility is its performance in a lithium-ion cell. Key metrics include cycling efficiency, capacity retention, and rate capability.
Comparative studies of other fluorinated electrolytes provide further context. For example, the addition of FEC to standard electrolytes is well-documented to improve the cycling stability of various anode materials, including silicon and graphite, by forming a more robust and LiF-rich SEI. acs.orgacs.org Similarly, DFEC has been shown to be a viable alternative to FEC, in some cases outperforming it by forming thin, smooth, and robust passivation layers that prevent side reactions at high voltages.
Table 3: Research Findings on Cell Performance with Fluorinated Carbonates
| Fluorinated Carbonate | Key Research Finding | Electrode System |
|---|---|---|
| This compound (DFMC) | Use as a co-solvent with EC improved charge-discharge characteristics and resulted in a lithium anode cycling efficiency of >80%. researchgate.net | Li/LiCoO₂ |
| Fluoroethylene Carbonate (FEC) | Forms a stable, LiF-rich SEI, improving capacity retention and coulombic efficiency, especially with silicon anodes. acs.orgucsd.edu | Si/Li, Graphite/NCA |
| Difluoroethylene Carbonate (DFEC) | Enables high capacity retention in high-voltage cells (e.g., 75% after 200 cycles at 4.5 V) by forming a protective, inorganic-rich passivation layer. nih.gov | Li/NCM811 |
Theoretical and Computational Investigations of Difluoromethyl Methyl Carbonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. While specific DFT studies on difluoromethyl methyl carbonate are not extensively available in the public literature, the principles of DFT allow for a predictive understanding of its structure and properties based on related molecules like dimethyl carbonate (DMC).
DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to obtain an accurate description of the molecule's properties. The results of such a hypothetical DFT study are summarized in the table below, comparing expected trends for DFMC with known data for DMC.
| Property | Dimethyl Carbonate (DMC) | Predicted Trend for this compound (DFMC) | Rationale |
|---|---|---|---|
| Dipole Moment (Debye) | ~0.9 D | Significantly Higher | The highly electronegative fluorine atoms create a strong dipole moment. |
| C=O Bond Length (Å) | ~1.20 Å | Slightly Shorter | Electron withdrawal by the CHF2 group can strengthen the carbonyl bond. |
| O-CHF2 Bond Length (Å) | N/A | Shorter than O-CH3 in DMC | Increased polarity of the C-O bond due to fluorine's electronegativity. |
Frontier orbital theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
For this compound, the presence of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to dimethyl carbonate. The strong electron-withdrawing nature of fluorine stabilizes the molecule's orbitals. A larger HOMO-LUMO gap is generally indicative of higher kinetic stability and lower chemical reactivity.
A comparative analysis of the frontier orbitals for DMC and the expected values for DFMC is presented in the following table.
| Parameter | Dimethyl Carbonate (DMC) | Predicted Trend for this compound (DFMC) |
|---|---|---|
| HOMO Energy (eV) | ~ -11.0 eV | Lower (more negative) |
| LUMO Energy (eV) | ~ 1.5 eV | Lower |
| HOMO-LUMO Gap (eV) | ~ 12.5 eV | Larger |
The larger predicted HOMO-LUMO gap for DFMC suggests it would be more resistant to electrochemical decomposition, a desirable property for an electrolyte solvent.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The fluorine atoms would also exhibit negative potential. The hydrogen atom of the difluoromethyl group and the methyl group hydrogens would likely show regions of positive potential. The presence of the difluoromethyl group would likely lead to a more polarized charge distribution compared to dimethyl carbonate.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, NBO analysis would be expected to reveal strong polarization of the C-F and C-O bonds towards the highly electronegative fluorine and oxygen atoms. This would result in significant positive natural charges on the carbon atoms and negative charges on the fluorine and oxygen atoms. The analysis can also quantify hyperconjugative interactions, which contribute to the stability of the molecule. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds can be evaluated.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the behavior of liquids and solutions, such as electrolyte systems.
In the context of lithium-ion batteries, the solvation of lithium ions (Li+) by the electrolyte solvent molecules is a critical factor influencing ion transport and interfacial reactions. MD simulations can provide detailed insights into the structure of the Li+ solvation shell, including the coordination number (the number of solvent molecules directly interacting with the ion) and the orientation of the solvent molecules around the ion.
Ion Transport and Diffusion Kinetics
Computational studies, particularly molecular dynamics (MD) simulations, are crucial for understanding the mechanisms of ion transport in electrolyte solutions, such as those used in lithium-ion batteries. utexas.eduacs.org The transport of ions like lithium (Li⁺) is fundamentally governed by the interactions between the ion and the surrounding solvent molecules, which form a solvation shell. rsc.orgarxiv.org The kinetics of this process depend on the ease with which solvent molecules can associate with and dissociate from this shell. rsc.org Ion transport in liquid electrolytes occurs through two primary mechanisms: vehicular diffusion, where the ion moves together with its entire solvation shell, and structural diffusion, which involves the exchange of solvent molecules in the solvation shell, allowing the ion to hop between different solvent molecules. researchgate.net
While direct computational studies on this compound (DFMC) are not extensively available, significant insights can be drawn from theoretical investigations into analogous linear carbonates like dimethyl carbonate (DMC) and the effects of fluorination. acs.orgnih.gov For electrolytes based on mixtures of ethylene (B1197577) carbonate (EC) and DMC, MD simulations have shown that both solvent types participate in the Li⁺ solvation shell. nih.gov The rate of ion transport is influenced by the composition of this solvation shell and the binding energy between the lithium ion and the solvent molecules. rsc.orgacs.org
The introduction of fluorine into carbonate solvents significantly modifies these properties. Quantum chemical calculations indicate that fluorination generally weakens the coordination ability of the carbonate solvent with Li⁺ ions. rsc.orgacs.org This is attributed to the electron-withdrawing nature of fluorine atoms, which reduces the negative charge density on the carbonyl oxygen atom responsible for coordination. acs.org A weaker binding energy can facilitate faster desolvation kinetics, which is a critical step for rapid ion transport and efficient charge transfer at the electrode-electrolyte interface. rsc.org
Table 1: Comparison of Calculated Li⁺ Binding Energies for Different Carbonate Solvents
| Solvent Molecule | Li⁺ Binding Energy (kcal/mol) | Computational Finding Source |
|---|---|---|
| Ethylene Carbonate (EC) | ~ -37.5 | rsc.org |
| Ethyl Methyl Carbonate (EMC) | ~ -31.5 | rsc.org |
| Dimethyl Carbonate (DMC) | Inferred to be lower than EC | nih.gov |
| This compound (DFMC) | Predicted to be lower than DMC | acs.org |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling, particularly using density functional theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms of carbonate molecules. mdpi.comresearchgate.net These investigations provide detailed information on reaction intermediates, transition states, and activation energies, which are often difficult to determine experimentally. mdpi.com For this compound, mechanistic pathways of interest include thermal decomposition, electrochemical reduction/oxidation at battery electrodes, and synthesis reactions.
While direct mechanistic studies on DFMC are scarce, research on dimethyl carbonate (DMC) provides a foundational understanding. Computational studies have identified several key thermal decomposition pathways for DMC, including an initial bond scission to form methoxycarbonyl and methyl radicals (CH₃OC(O)O• + •CH₃) and a molecular elimination pathway that produces dimethyl ether and carbon dioxide (CH₃OCH₃ + CO₂). researchgate.netscispace.com The relative importance of these pathways is highly dependent on temperature and pressure. kfupm.edu.sa Furthermore, in the context of lithium-ion batteries, the interaction of DMC with decomposition products of the lithium salt, such as phosphorus pentafluoride (PF₅), has been modeled, revealing catalytic pathways that accelerate electrolyte breakdown. mdpi.com
The introduction of a difluoromethyl group (CHF₂) in place of a methyl group is expected to significantly alter these reaction mechanisms. The strong inductive effect of the two fluorine atoms modifies the electron distribution throughout the molecule, strengthening adjacent C-F bonds while potentially weakening others and increasing the acidity of the C-H bond. DFT calculations would be essential to map the potential energy surfaces for DFMC's decomposition. It is plausible that new pathways, possibly involving the CHF₂ radical, could become significant. acs.org
Moreover, computational studies have shown that fluorination of carbonates can enhance their stability against oxidation by raising the energy of the highest occupied molecular orbital (HOMO). acs.org Conversely, it can lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially making the molecule more susceptible to reduction. acs.org DFT calculations can precisely quantify these energy levels and predict the electrochemical stability window of DFMC. Modeling the interaction of DFMC with electrode surfaces is also critical to understanding the formation of the solid-electrolyte interphase (SEI), a passivating layer crucial for battery longevity. utexas.edu
Table 2: Calculated Activation Energies for Key Reactions of Dimethyl Carbonate (DMC)
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Source |
|---|---|---|---|
| DMC → CH₃OCH₃ + CO₂ | Molecular Elimination | 69.8 | scispace.com |
| DMC + PF₅ Catalysis | Chain Scission | Lowered compared to uncatalyzed reaction | mdpi.com |
| CH₃OH + CO → DMC | Synthesis on Cu⁺Y Zeolite (Rate-Limiting Step) | ~15.2 (63.73 kJ·mol⁻¹) | mdpi.com |
Hydrogen Bonding Interactions and Acidity of the Difluoromethyl Group
A distinctive feature of the difluoromethyl (CHF₂) group is its capacity to act as a hydrogen bond donor. frontiersin.org This capability arises from the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the carbon-hydrogen bond (C-H), leaving the hydrogen atom with a partial positive charge. This polarization makes the hydrogen sufficiently acidic to engage in hydrogen bonding with electron-rich atoms like oxygen or nitrogen. researchgate.netepa.gov
Computational studies using DFT have been instrumental in characterizing and quantifying this interaction. The strength of a hydrogen bond donor can be expressed using parameters such as Abraham's solute hydrogen bond acidity parameter, 'A'. Studies on analogous compounds like difluoromethyl aryl ethers (ArOCF₂H) have shown 'A' values comparable to those of anilines and thiophenols, indicating a significant, albeit moderate, hydrogen-bonding capacity. This is in stark contrast to the methyl (CH₃) group, which is not considered a hydrogen bond donor.
The inductive effect of the fluorine atoms also increases the gas-phase acidity of the C-H bond in the CHF₂ group. researchgate.net Theoretical calculations can determine the proton affinity and deprotonation energies, providing a quantitative measure of this acidity. This property is crucial as it can influence intermolecular interactions in the liquid state, affecting physical properties like boiling point and viscosity, and can also play a role in reaction mechanisms where proton transfer is involved. nih.gov In the context of this compound, the ability of the CHF₂ group to form hydrogen bonds could influence its solvation properties and its interactions with other electrolyte components or electrode surfaces.
Table 3: Comparison of Hydrogen Bond Acidity (Abraham's Parameter 'A')
| Compound/Functional Group | 'A' Value | Hydrogen Bonding Capacity |
|---|---|---|
| Methylated Analogues (-CH₃) | < 0.01 | Very Weak / None |
| Aniline (-NH₂) | ~ 0.07 | Moderate Donor |
| Difluoromethyl Aryl Ethers (ArOCF₂H) | ~ 0.10 | Moderate Donor |
| Thiophenol (-SH) | ~ 0.12 | Moderate Donor |
| Phenol (B47542) (-OH) | > 0.3 | Strong Donor |
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational flexibility of solvent molecules are critical determinants of the physical and chemical properties of electrolytes. chemrxiv.orgcwu.edu Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound, identifying stable conformers and the energy barriers to their interconversion. mdpi.com
For the parent compound, dimethyl carbonate (DMC), theoretical studies have shown that it can exist in multiple conformations, primarily the cis-cis and cis-trans forms, which are defined by the orientation of the methyl groups relative to the carbonyl group. researchgate.net The nearly nonpolar cis-cis conformer is the most stable in the gas phase, but the more polar cis-trans conformer is significantly stabilized upon complexation with cations like Li⁺, playing a key role in salt dissociation. nih.govresearchgate.net
The introduction of fluorine atoms is known to have a profound impact on molecular conformation due to a combination of steric and stereoelectronic effects, such as hyperconjugation. nih.gov For instance, computational studies on perfluorodimethyl carbonate ((CF₃O)₂CO) have shown a strong preference for the syn-syn (analogous to cis-cis) conformation. nih.gov For this compound, a thorough conformational search using quantum mechanical methods would be necessary to determine the preferred geometries. Rotations around the C-O and O-C bonds would lead to various conformers, and their relative energies would be dictated by the interplay of dipole-dipole interactions between the C=O and C-F bonds and potential stabilizing hyperconjugative interactions.
Stability studies, often performed using first-principles calculations, are essential for evaluating the viability of a new electrolyte solvent. researchgate.net Fluorination is a common strategy to enhance the oxidative stability of organic molecules by lowering the energy of the HOMO. acs.org However, a high degree of fluorination can sometimes lead to weaker reductive stability. researchgate.net Computational modeling can predict the intrinsic and electrochemical stability of DFMC by calculating its redox potentials and simulating its decomposition pathways on anode and cathode surfaces. mdpi.comnih.gov These theoretical insights are crucial for the rational design of stable and high-performance electrolytes.
Table 4: Conformational Preferences of Linear Carbonates
| Compound | Most Stable Gas-Phase Conformer | Key Conformational Feature | Source |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | cis-cis | Polar cis-trans conformer is stabilized by Li⁺ complexation. | nih.govresearchgate.net |
| Perfluorodimethyl Carbonate ((CF₃O)₂CO) | syn-syn | The syn orientation of O-CF₃ groups relative to C=O is preferred. | nih.gov |
| This compound (DFMC) | Not explicitly studied | Conformation will be influenced by dipole interactions and stereoelectronic effects of the CHF₂ group. | nih.gov |
Advanced Spectroscopic Characterization of Difluoromethyl Methyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For difluoromethyl methyl carbonate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In this compound, two distinct proton environments are expected: the methyl (CH₃) group and the difluoromethyl (CHF₂) group.
The ¹H NMR spectrum would show a singlet for the three equivalent protons of the methyl group. The chemical shift of this peak provides insight into the electronic environment of the methyl group. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The position of this triplet, typically at a higher chemical shift (downfield) compared to the methyl protons, is indicative of the strong electron-withdrawing effect of the two fluorine atoms.
While not a primary application for this specific molecule, ¹H NMR can also be used to assess hydrogen bonding acidity. This is achieved by observing changes in the chemical shift of a proton when the molecule interacts with a hydrogen bond acceptor. For this compound, this would be less relevant as it lacks a traditional acidic proton for hydrogen bonding.
A representative, though not specific to this compound, ¹H NMR data for a similar compound, difluoromethyl 4-methoxybenzoate (B1229959), shows a triplet for the CHF₂ proton at a chemical shift (δ) of 7.28 ppm with a coupling constant (J) of 71.4 Hz. rsc.org This large coupling constant is characteristic of geminal H-F coupling.
Table 1: Representative ¹H NMR Data for a Difluoromethyl Ester
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | 7.28 | Triplet (t) | 71.4 |
| OCH₃ | 3.87 | Singlet (s) | N/A |
| Aromatic CH | 8.02, 6.94 | Doublet (d) | 9.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. nih.gov Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group (CH₃) would appear at a relatively low chemical shift (upfield). The carbonyl carbon (C=O) of the carbonate group would be found at a much higher chemical shift (downfield), characteristic of this functional group. The carbon of the difluoromethyl group (CHF₂) would exhibit a triplet due to coupling with the two directly attached fluorine atoms. The magnitude of this one-bond carbon-fluorine coupling constant (¹JCF) is typically large and provides definitive evidence for the C-F bond.
For instance, in difluoromethyl 4-phenoxybenzoate, the difluoromethyl carbon appears as a triplet at 112.97 ppm with a large coupling constant of 257.3 Hz. rsc.org The carbonyl carbon is observed at 162.03 ppm as a triplet with a smaller coupling constant of 3.2 Hz, indicating a three-bond coupling to the fluorine atoms. rsc.org Computational methods are also increasingly used to predict ¹³C NMR spectra, aiding in the structural elucidation of complex molecules. nih.gov
Table 2: Representative ¹³C NMR Data for a Difluoromethyl Ester
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C HF₂ | 112.97 | Triplet (t) | 257.3 |
| C =O | 162.03 | Triplet (t) | 3.2 |
| Aromatic Carbons | 117.28 - 163.50 | Singlet (s) or Triplet (t) | Varied |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.orgbiophysics.org The large range of chemical shifts in ¹⁹F NMR makes it particularly sensitive to the local electronic environment of the fluorine atoms. wikipedia.orgbiophysics.org
In this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent. Therefore, they would give rise to a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the single geminal proton. The chemical shift of this doublet is characteristic of a difluoromethyl group attached to an oxygen atom.
For example, the ¹⁹F NMR spectrum of difluoromethyl 4-methoxybenzoate shows a doublet at -91.27 ppm with a coupling constant of 71.4 Hz. rsc.org This coupling constant corresponds to the two-bond H-F coupling also observed in the ¹H NMR spectrum. ¹⁹F NMR is a powerful tool for both targeted and non-targeted analysis of fluorinated compounds in various matrices. scholaris.ca
Table 3: Representative ¹⁹F NMR Data for a Difluoromethyl Ester
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CF₂ H | -91.27 | Doublet (d) | 71.4 |
NMR spectroscopy is invaluable for identifying the degradation products of organic compounds. In the context of lithium-ion batteries, where organic carbonates are common electrolyte components, NMR has been used to characterize the species formed during battery cycling. researchgate.netnih.gov
For this compound, if it were to undergo degradation, for instance through hydrolysis or electrochemical decomposition, NMR spectroscopy could be employed to identify the resulting products. For example, hydrolysis could lead to the formation of methanol (B129727), carbon dioxide, and difluoromethanol. The appearance of new signals in the ¹H, ¹³C, and ¹⁹F NMR spectra corresponding to these degradation products would allow for their unambiguous identification. The formation of oligomeric species from the decomposition of carbonate electrolytes has been identified using a combination of 1D and 2D NMR techniques. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm molecular structure.
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the carbonate group (typically around 1750-1800 cm⁻¹), C-O stretching vibrations, and C-H stretching and bending vibrations of the methyl group. The C-F stretching vibrations of the difluoromethyl group would also be prominent, typically appearing in the region of 1000-1200 cm⁻¹.
In a related compound, difluoromethyl 4-phenoxybenzoate, a strong C=O stretching band is observed at 1751 cm⁻¹. rsc.org The C-F stretching vibrations are likely among the bands observed in the 1000-1250 cm⁻¹ region. rsc.org
Raman spectroscopy would provide complementary information. The C=O stretch is also typically observed in the Raman spectrum. The symmetric stretching of the C-F bonds may give rise to a polarized band in the Raman spectrum, providing further structural confirmation.
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For this compound (C₃H₄F₂O₃), the exact mass can be calculated and compared to the value obtained from HRMS, confirming the molecular formula. nih.gov Fragmentation in the mass spectrometer could involve the loss of a methoxy (B1213986) group (-OCH₃), a difluoromethyl group (-CHF₂), or carbon dioxide (-CO₂), among other possibilities. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
For example, the HRMS (EI) data for difluoromethyl 4-methoxybenzoate (C₉H₈F₂O₃) shows a calculated molecular ion peak [M]⁺ at m/z 202.0442, which is in close agreement with the found value of 202.0440. rsc.org This level of accuracy is crucial for confirming the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound, containing a carbonyl group (C=O), is the primary determinant of its UV-Vis absorption characteristics.
Organic compounds containing a carbonyl group typically exhibit a weak absorption band in the 270–300 nm region of the UV spectrum. masterorganicchemistry.com This absorption is attributed to the n→π* transition, where a non-bonding electron (from one of the lone pairs on the oxygen atom) is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com These transitions are characteristically weak, with low molar absorptivity coefficients. masterorganicchemistry.com
The presence of the electronegative fluorine atoms on the methyl group adjacent to the carbonate oxygen is expected to influence the electronic environment of the carbonyl chromophore. The inductive effect of the fluorine atoms can modulate the energy levels of the molecular orbitals involved in the electronic transitions. Studies on other fluorinated organic molecules have shown that fluorination can lead to shifts in the absorption maxima. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| n→π* | ~270-300 nm | Low | Non-polar solvent (e.g., hexane) |
Note: The exact wavelength and molar absorptivity would need to be determined experimentally. The values presented are based on typical ranges for similar carbonyl-containing compounds.
In addition to the weak n→π* transition, a much stronger absorption is expected at shorter wavelengths, likely below 200 nm. This corresponds to a π→π* transition, which is generally more intense. masterorganicchemistry.com However, this region is often less accessible for routine measurements. The UV-Vis spectrum, therefore, serves as a useful tool for identifying the presence of the carbonyl functional group within the molecule.
Advanced X-ray Techniques for Interfacial Analysis in Electrochemical Systems
In the context of electrochemical systems, particularly in lithium-ion batteries, fluorinated carbonates are of significant interest as electrolyte components. Their decomposition at the electrode-electrolyte interface can form a stable solid electrolyte interphase (SEI), which is crucial for battery performance and longevity. nih.govacs.org Advanced X-ray techniques, such as X-ray Photoelectron Spectroscopy (XPS), are powerful tools for characterizing the chemical composition of these interfacial layers. nih.govacs.orgresearchgate.net
When this compound is used in an electrolyte, it is expected to decompose during the initial charging cycles of a battery, contributing to the formation of the SEI. XPS analysis of the electrode surface can provide detailed information about the chemical species present in this layer.
The core level spectra obtained from XPS are particularly informative. The binding energies of the photoemitted electrons are sensitive to the chemical environment of the atoms. For an SEI formed from a this compound-containing electrolyte, the C 1s and F 1s spectra would be of primary interest.
Table 2: Expected XPS Binding Energies for Species in an SEI Formed from this compound
| Element | Core Level | Chemical Species | Expected Binding Energy (eV) | Reference |
| C | 1s | C-H, C-C | ~285.0 | acs.org |
| C-O | ~286.4 | acs.org | ||
| O-C=O (carbonate) | ~290.1 | acs.org | ||
| C-F | ~291-293 | - | ||
| F | 1s | LiF | ~685 | researchgate.netucsd.edu |
| Organic Fluorine (C-F) | ~687-689 | - |
The presence of lithium fluoride (B91410) (LiF) in the SEI is a key indicator of the decomposition of fluorinated electrolyte components and is considered beneficial for a stable SEI. researchgate.netucsd.edu The F 1s spectrum would clearly distinguish between inorganic fluoride (LiF) and organic fluorine species that may be present from partially decomposed electrolyte molecules.
The C 1s spectrum would show multiple peaks corresponding to the different carbon environments. The peak for the carbonate carbon (O-C=O) would be at a higher binding energy compared to the ether-like carbon (C-O) and hydrocarbon species (C-C, C-H). acs.org The presence of a C-F bond would result in a significant shift to even higher binding energies due to the high electronegativity of fluorine.
By analyzing the relative intensities and binding energies of these peaks, researchers can elucidate the chemical composition and structure of the SEI, providing insights into the electrochemical behavior of the electrolyte and its impact on battery performance. Near-ambient pressure XPS (NAP-XPS) is an emerging technique that allows for the analysis of the electrode-electrolyte interface under more realistic operating conditions, offering even greater insights into the dynamic processes occurring during battery cycling. aip.org
Structure Activity Relationships Sar of Difluoromethylated Carbonates
Influence of the Difluoromethyl Group on Molecular Properties
The difluoromethyl group imparts a unique combination of properties that can significantly alter a molecule's behavior in a biological system. It is often considered a moderate modulator of these properties, sitting between a methyl (CH₃) group and a trifluoromethyl (CF₃) group. acs.org
The difluoromethyl group is recognized as a valuable bioisostere for several functional groups, most notably the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.gov This is attributed to its ability to act as a hydrogen bond donor, a capacity that the more common methyl and trifluoromethyl bioisosteres lack. Its size and electronic characteristics allow it to mimic these polar groups, potentially improving pharmacokinetic profiles without drastic changes to the core structure. For instance, replacing a hydroxyl group with a difluoromethyl group can enhance metabolic stability by preventing oxidation, a common metabolic pathway for alcohols. This substitution is a key strategy in drug design to overcome limitations like poor membrane permeability or rapid metabolism. princeton.eduresearchgate.net
Lipophilicity, a critical parameter for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is moderately increased by the introduction of a difluoromethyl group. The increase is typically less pronounced than that caused by the highly lipophilic trifluoromethyl group, offering a more nuanced tool for optimizing a compound's solubility and permeability. acs.org This intermediate lipophilicity can be advantageous in achieving a balance between aqueous solubility and the ability to cross lipid membranes.
Furthermore, the C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govprinceton.edu This enhanced metabolic stability often leads to a longer biological half-life and improved bioavailability of the parent compound.
A defining feature of the difluoromethyl group is its capacity to act as a weak hydrogen bond donor. nih.gov The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with acceptors like oxygen or nitrogen atoms in enzyme active sites or receptors. This interaction, while weaker than that of a classic hydroxyl or amine group, can be crucial for target binding and affinity. nih.gov This "lipophilic hydrogen bond donor" character is unique and provides a strategic advantage in molecular design, allowing for the introduction of a hydrogen bonding interaction while simultaneously increasing lipophilicity. acs.org
Correlating Structure with Biological Activity (e.g., fungicidal, enzyme inhibition)
The unique properties of the difluoromethyl group have been successfully leveraged in the design of potent bioactive molecules, particularly in the field of fungicides and enzyme inhibitors. Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a major class of fungicides where the difluoromethyl group has been incorporated with great success. While specific public data on "difluoromethyl methyl carbonate" is scarce, the extensive research on difluoromethylated pyrazole (B372694) carboxamides provides a powerful model for understanding the SAR of this class of compounds.
Several commercial fungicides are built around a difluoromethylated pyrazole carboxamide core. These compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting energy production.
Pydiflumetofen : A broad-spectrum SDHI fungicide that demonstrates the successful application of the difluoromethyl group.
Fluxapyroxad (B1673505) : Another prominent SDHI where the difluoromethyl group on the pyrazole ring is critical for its high efficacy against a range of plant pathogens. acs.org
Experimental Pyrazole Carboxamides : Research has shown that various N-pyrazole-5-ylbenzamide derivatives containing a difluoromethyl group exhibit potent antifungal activities. For example, certain analogues have shown significantly higher activity against Valsa mali than established fungicides like fluxapyroxad and boscalid. acs.org
The following table presents the fungicidal activity of several experimental difluoromethylated pyrazole carboxamide analogues against the plant pathogen Valsa mali.
| Compound | Substituent (R) | EC₅₀ (mg/L) | Reference |
| 18 | 2-methylphenyl | 3.68 | acs.org |
| 27 | 2-thiazolyl | 3.68 | acs.org |
| 28 | 4-methyl-2-thiazolyl | 4.81 | acs.org |
| 29 | 4-trifluoromethyl-2-thiazolyl | 1.77 | acs.org |
| 30 | 4,5-dimethyl-2-thiazolyl | 3.57 | acs.org |
| Boscalid (Control) | - | 9.19 | acs.org |
| Fluxapyroxad (Control) | - | 12.67 | acs.org |
In the context of enzyme inhibition, the difluoromethyl group has been incorporated into kinase inhibitors. For instance, its addition to certain quinazolin-2-amine derivatives led to potent inhibitors of the ROR1 pseudokinase, a target in triple-negative breast cancer.
| Compound | Key Feature | K_D (μM) | IC₅₀ (μM) |
| 57 | Trifluoromethyl group | 0.022 | 2.23 |
| 59 | Difluoromethyl group | 0.052 | 0.075 |
The biological activity of difluoromethylated compounds is highly dependent on the position of the difluoromethyl group and the nature of other substituents in the molecule.
Positional Effects : In the design of pyrazole carboxamide fungicides, the difluoromethyl group is typically placed on the pyrazole ring. Its precise location is critical for optimal interaction with the succinate dehydrogenase enzyme complex. Studies on nematicidal difluoromethylpyrazole carboxamides also indicate that the substituted position within the molecule significantly affects biological activity. researchgate.net
Introducing different substituents on the terminal benzene (B151609) ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced activity. For example, in one study, placing a trifluoromethyl group on a thiazole (B1198619) substituent (compound 29 ) resulted in the lowest EC₅₀ value (highest potency) against Valsa mali. acs.org
In another series of SDHIs, compounds with a diphenyl ether scaffold attached to the pyrazole carboxamide showed promise, indicating that the hydrophobic portion of the molecule plays a key role in activity. acs.org
Similarly, for cyano-methylene thiazolidine (B150603) fungicides, substitutions on both the S-phenyl and N-phenyl moieties dramatically influenced fungicidal activity against pathogens like Podosphaera xanthii. The presence of a 2-fluoro and 5-trifluoromethyl substitution on the S-phenyl ring (compound 1r ) was found to be the most potent combination. nih.gov
Structure-Reactivity Correlations in Synthetic Applications
Detailed structure-reactivity correlations for this compound in synthetic applications are not well-documented in current scientific literature. However, general principles of reactivity for difluoromethylated compounds and carbonates can be extrapolated to hypothesize its behavior.
The reactivity of this compound would be significantly influenced by the strong electron-withdrawing nature of the difluoromethyl group. This effect would render the adjacent carbonyl carbon more electrophilic compared to its non-fluorinated analog, dimethyl carbonate. Consequently, this compound would be expected to be more susceptible to nucleophilic acyl substitution reactions.
Hypothetical Reactivity Profile:
| Reaction Type | Expected Reactivity of this compound | Rationale |
| Nucleophilic Acyl Substitution | Higher than dimethyl carbonate | Increased electrophilicity of the carbonyl carbon due to the inductive effect of the -OCF2H group. |
| Reaction with Strong Nucleophiles | Potential for cleavage of the O-CF2H bond | The CF2H group can be a leaving group under certain conditions, although less so than a trifluoromethyl group. |
| Base-Mediated Reactions | Potential for deprotonation of the CF2H proton | The acidity of the C-H bond in the difluoromethyl group is increased by the adjacent fluorine atoms, making it susceptible to deprotonation by strong bases. |
The synthetic utility of this compound would likely lie in its ability to act as a difluoromethoxymethylating agent, transferring the F2HCO- moiety to a nucleophile. The reactivity in such transfer reactions would be dependent on the nature of the nucleophile and the reaction conditions.
Modulating Conformation and Selectivity through Difluoromethylation
The introduction of a difluoromethyl group in place of a methyl group on a carbonate is expected to have a significant impact on the molecule's conformation, which in turn can influence the selectivity of its reactions.
Studies on analogous fluorinated molecules, such as perfluorodimethyl carbonate, have shown a preference for specific conformations due to stereoelectronic effects involving the fluorine atoms. nih.gov For this compound, the gauche effect and other non-covalent interactions involving the fluorine atoms would play a crucial role in determining the rotational barriers around the C-O bonds.
Expected Conformational Effects of Difluoromethylation:
| Conformational Parameter | Influence of Difluoromethyl Group | Rationale |
| Rotational Barrier (C-O bond) | Increased compared to dimethyl carbonate | Steric hindrance and electrostatic interactions involving the larger, electron-rich fluorine atoms. |
| Preferred Dihedral Angles | Likely to favor conformations that minimize steric and dipole-dipole repulsions | The gauche effect may favor specific orientations of the C-F and C-O bonds. |
| Molecular Dipole Moment | Significantly altered | The high electronegativity of fluorine atoms will create a more polarized molecule. |
The altered conformational landscape of this compound would likely influence the stereoselectivity of its reactions. For instance, in reactions involving chiral nucleophiles or catalysts, the specific conformations adopted by the carbonate could lead to preferential formation of one stereoisomer over another. The difluoromethyl group, by locking the molecule into certain conformations, could enhance facial selectivity in attacks on the carbonyl group. However, without specific experimental data, these remain well-reasoned hypotheses based on established principles of stereochemistry and fluorine chemistry.
Degradation Pathways and Stability of Difluoromethyl Methyl Carbonate
Thermal Decomposition Mechanisms
The thermal stability of difluoromethyl methyl carbonate is a key parameter for its use in lithium-ion batteries, as elevated temperatures can accelerate decomposition reactions, leading to gas generation and a decrease in battery performance and safety. While specific studies on the thermal decomposition of pure this compound are not extensively available in public literature, the degradation pathways can be inferred from the behavior of similar non-fluorinated and fluorinated carbonates.
Formation of Volatile Species and Gaseous Products (e.g., CO₂, H₂, alkyl fluorides)
The thermal decomposition of linear carbonates like dimethyl carbonate (DMC) is known to produce a variety of volatile species. For instance, the high-temperature decomposition of DMC can yield methane (B114726) (CH₄) and carbon dioxide (CO₂) as major gaseous products. The decomposition of diethyl carbonate (DEC) similarly produces ethylene (B1197577) (C₂H₄) and CO₂. These reactions are often initiated by bond fission. In the case of DMC, the primary decomposition pathway involves the cleavage of the C-O bond to form methyl radicals and methoxycarbonyl radicals, which then undergo further reactions to produce stable gaseous products.
For this compound, the presence of the C-F bonds introduces new potential decomposition pathways. It is plausible that thermal stress could lead to the formation of various volatile fluorinated species. The decomposition of other fluorinated compounds in the presence of hydrogen sources can lead to the formation of hydrogen fluoride (B91410) (HF). While direct evidence for H₂ formation from DFDMC is lacking, any degradation process that releases hydrogen radicals in the presence of other hydrogen sources could potentially lead to H₂ gas. More likely, the decomposition would involve the formation of alkyl fluorides through radical reactions. The thermal decomposition of difluoroacetic acid, for example, yields carbon monoxide, formyl fluoride, and carbon dioxide, among other products. This suggests that the decomposition of DFDMC could similarly lead to a complex mixture of gaseous products, including CO₂ and various fluorinated hydrocarbons.
Table 1: Potential Volatile Products from the Thermal Decomposition of Carbonate Solvents
| Carbonate Solvent | Potential Gaseous Decomposition Products |
| Dimethyl Carbonate (DMC) | Methane (CH₄), Carbon Dioxide (CO₂) |
| Diethyl Carbonate (DEC) | Ethylene (C₂H₄), Carbon Dioxide (CO₂) |
| This compound (DFDMC) (inferred) | Carbon Dioxide (CO₂), Alkyl Fluorides, Formyl Fluoride |
Influence of Lithium Salts (e.g., LiPF₆) on Catalytic Breakdown
The presence of lithium salts, particularly lithium hexafluorophosphate (B91526) (LiPF₆), is known to significantly influence the thermal stability of carbonate electrolytes. LiPF₆ can decompose at elevated temperatures to produce lithium fluoride (LiF) and the strong Lewis acid phosphorus pentafluoride (PF₅). This PF₅ can then catalyze the decomposition of the carbonate solvents.
For instance, the addition of LiPF₆ to ethyl methyl carbonate (EMC) catalyzes its decomposition. In the context of fluorinated carbonates like fluoroethylene carbonate (FEC), the presence of LiPF₆ and the resulting PF₅ can trigger defluorination reactions, leading to the formation of HF and various acidic species. This process is accelerated at higher temperatures.
Table 2: Influence of LiPF₆ on Carbonate Solvent Decomposition
| Carbonate Solvent | Effect of LiPF₆ on Thermal Stability |
| Ethyl Methyl Carbonate (EMC) | Catalyzes decomposition. |
| Fluoroethylene Carbonate (FEC) | Accelerates decomposition and HF formation, especially at elevated temperatures. |
| This compound (DFDMC) (inferred) | Likely catalyzes breakdown through the action of PF₅, lowering decomposition temperature. |
Hydrolytic Degradation and Hydrofluoric Acid (HF) Formation
The presence of even trace amounts of water in a lithium-ion battery can be detrimental, leading to the hydrolysis of both the salt and the solvent. The hydrolysis of LiPF₆ is a well-known reaction that produces hydrofluoric acid (HF) and other acidic species.
The carbonate solvents themselves can also undergo hydrolysis, although this process is generally slower than the hydrolysis of LiPF₆. For non-fluorinated carbonates like dimethyl carbonate, hydrolysis can occur, particularly under acidic or basic conditions, to produce methanol (B129727) and carbon dioxide.
For fluorinated carbonates such as this compound, hydrolysis presents a significant concern due to the potential for direct formation of HF. The C-F bonds in DFDMC can be susceptible to hydrolysis, especially in the presence of acidic species generated from salt decomposition. The hydrolysis of a trifluoromethyl group, for example, can be achieved using strong acids. While the conditions within a battery are less extreme, the presence of HF from LiPF₆ hydrolysis can create a locally acidic environment that promotes the hydrolysis of the fluorinated solvent itself. This would lead to a feedback loop, where the initial HF formation accelerates further HF generation from the fluorinated carbonate, leading to a rapid degradation of the electrolyte and corrosion of battery components. Studies on fluoroethylene carbonate (FEC) have shown that water residues can induce the hydrolysis of LiPF₆, releasing HF that then triggers the ring-opening and polymerization of FEC. A similar pathway is plausible for the linear DFDMC, where hydrolysis could cleave the ester linkages and also attack the difluoromethyl group.
Electrochemical Degradation Processes
In addition to thermal and chemical degradation, this compound is also subject to electrochemical degradation at the surfaces of the cathode and anode during battery operation.
Oxidative Decomposition at Cathode Surfaces
During charging, the high potential of the cathode can cause the oxidative decomposition of electrolyte components. The oxidation stability of the solvent is therefore a crucial property. Fluorinated solvents are generally considered to have higher oxidative stability compared to their non-fluorinated counterparts due to the high electronegativity of the fluorine atom. For example, fluoroethylene carbonate (FEC) has been shown to have a higher anodic stability than ethylene carbonate (EC). Similarly, studies on fluoromethyl methyl carbonate (FMMC) indicate a slightly higher oxidative decomposition voltage compared to EMC.
Based on these trends, it is expected that this compound would exhibit relatively good oxidative stability. However, at sufficiently high voltages, it will still undergo oxidative decomposition. The mechanism of oxidative decomposition for carbonates often involves the transfer of an electron to the electrode, forming a radical cation. This radical cation is unstable and can decompose through various pathways, often leading to the generation of CO₂ and other smaller radical species. For fluorinated carbonates, these decomposition pathways can also lead to the formation of LiF, which can incorporate into the cathode electrolyte interphase (CEI). The specific products of DFDMC oxidative decomposition would depend on the exact bond cleavage pathways of its radical cation.
Interfacial Degradation Phenomena
The degradation of this compound is not limited to bulk electrolyte reactions but is intimately linked to interfacial phenomena at both the anode and cathode. At the anode, during the initial charging cycles, electrolyte components are reductively decomposed to form the solid electrolyte interphase (SEI). For fluorinated carbonates like FEC, reductive decomposition is a key process that leads to the formation of a stable, LiF-rich SEI. This LiF-containing SEI is thought to be more effective at passivating the anode surface and preventing further electrolyte decomposition. It is likely that DFDMC would also participate in SEI formation, contributing fluorinated species and potentially LiF to the protective layer.
Photochemical Oxidation Pathways
The photochemical stability of organofluorine compounds, including this compound, is a critical aspect of their application, particularly in environments exposed to light. The degradation of such compounds can be initiated by photo-oxidation, a process involving the interaction of the molecule with light and an oxidizing agent. For carbonate-based compounds, this often involves reactions with hydroxyl (•OH) radicals, which are highly reactive species.
The photochemical oxidation of dimethyl carbonate (DMC), a closely related non-fluorinated analogue, has been studied to understand its atmospheric degradation. nih.gov The primary reaction pathways involve the abstraction of a hydrogen atom from the methyl groups by an •OH radical, leading to the formation of an alkyl radical intermediate. nih.gov This is followed by reactions with molecular oxygen and other atmospheric oxidants. nih.gov
In the case of this compound, the presence of the electron-withdrawing difluoromethyl group (CHF2) is expected to influence the reaction kinetics and pathways. The C-H bond in the difluoromethyl group is generally more robust than the C-H bonds in a methyl group, which could alter the primary site of radical attack.
Recent advancements in photoredox catalysis have utilized photoinduced difluoroalkylation processes. researchgate.net In these reactions, a photocatalyst, upon excitation by visible light, can transfer an electron to a difluoromethyl-containing reagent to generate a difluoromethyl radical (•CF2H). researchgate.net This radical can then participate in further reactions. While this is a synthetic application, it demonstrates a plausible pathway for the photochemical generation of reactive radical species from difluoromethyl-containing compounds.
The general mechanism for the photo-oxidation of this compound can be hypothesized to proceed through the following steps:
Initiation: Absorption of photons leading to an excited state or interaction with a photosensitizer.
Radical Formation: Generation of reactive species, such as the difluoromethyl radical (•CF2H) or other radical intermediates, through interaction with oxidants like •OH radicals.
Propagation: The newly formed radicals can react with other molecules, leading to a cascade of reactions and the formation of various degradation products.
Strategies for Enhancing Stability and Mitigating Degradation
The stability of this compound, especially in applications like lithium-ion battery electrolytes, is paramount for performance and safety. Degradation can be mitigated through careful formulation of the electrolyte system, including the use of additives and control over the solvent composition and purity.
Role of Electrolyte Additives in Degradation Suppression
Electrolyte additives play a crucial role in suppressing the degradation of carbonate solvents. These additives can function through various mechanisms, such as forming a protective solid electrolyte interphase (SEI) on the electrode surfaces, scavenging reactive species, or inhibiting catalytic decomposition pathways.
For instance, in lithium-ion batteries, the salt LiPF6, while essential for conductivity, can also contribute to the decomposition of carbonate solvents, especially in the presence of trace amounts of water, leading to the formation of acidic species like hydrogen fluoride (HF). osti.gov These acidic species can then catalyze further degradation of the solvent molecules.
Additives can be introduced to counteract these effects. For example, compounds that can neutralize acidic species or preferentially react to form a stable SEI can protect the bulk electrolyte from degradation. The use of certain additives has been shown to improve the cycling efficiency and lifespan of lithium anodes by suppressing electrolyte decomposition. researchgate.net
Research on fluorinated carbonates like fluoroethyl methyl carbonate (FEMC) has shown that they can exhibit higher oxidative stability compared to their non-fluorinated counterparts like ethyl methyl carbonate (EMC). researchgate.net This inherent stability, combined with appropriate additives, can lead to more robust electrolyte systems.
Table 1: Examples of Additive Types and Their Functions in Carbonate Electrolytes
| Additive Type | Function | Example Compound |
| SEI Formers | Decompose on electrode surfaces to form a stable, protective layer. | Vinylene Carbonate (VC) |
| Acid Scavengers | Neutralize acidic species like HF to prevent catalytic degradation. | Lithium Borate Salts |
| Flame Retardants | Inhibit combustion reactions to improve safety. | Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) |
| Redox Shuttles | Provide overcharge protection by shuttling electrons. | 2,5-di-tert-butyl-1,4-dimethoxybenzene (DBDMB) |
Impact of Solvent Composition and Purity on Stability
The composition and purity of the solvent system have a significant impact on the stability of fluorinated carbonates. In mixed-solvent electrolyte systems, the ratio of different carbonate solvents can influence properties such as ionic conductivity, viscosity, and the composition of the SEI layer. mdpi.com
For example, studies on mixtures of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) have shown that the EC:EMC ratio significantly affects the structure and effectiveness of the SEI. mdpi.com A well-balanced solvent ratio is crucial for forming a dense and uniform SEI that can effectively prevent further electrolyte decomposition. mdpi.com An imbalance can lead to severe electrolyte degradation and rapid cell failure. mdpi.com
The purity of the solvent is also critical. Impurities, particularly water, can lead to the hydrolysis of both the lithium salt and the carbonate solvents, generating species that accelerate degradation. osti.gov Therefore, maintaining high purity in the electrolyte components is a fundamental strategy for ensuring long-term stability.
The stability of carbonate solvents can also be influenced by the type of co-solvent used. For instance, the degradation of some redox mediators has been observed to be more pronounced in linear carbonates like EMC compared to cyclic carbonates like propylene (B89431) carbonate (PC), suggesting that the solvent structure plays a role in the reaction kinetics of degradation pathways. mdpi.com
Table 2: Effect of Solvent Composition on Electrolyte Properties (Based on EC:EMC Systems)
| EC:EMC Ratio | Key Observation | Impact on Stability |
| High EC | Can lead to higher viscosity and lower conductivity at low temperatures. | May promote the formation of a more stable SEI due to EC's preferential reduction. mdpi.com |
| Balanced (e.g., 1:1) | Often provides a good balance of conductivity and SEI formation. | Facilitates a uniform distribution of inorganic components like Li2CO3 and LiF in the SEI, enhancing stability. mdpi.com |
| High EMC | Can improve low-temperature performance due to lower viscosity. | May lead to a less stable SEI and increased electrolyte decomposition if not optimized. mdpi.com |
Future Directions and Emerging Research Perspectives for Difluoromethyl Methyl Carbonate
Development of Novel and Sustainable Synthetic Routes
Current research is therefore pivoting towards the development of more controlled and sustainable synthetic strategies. One promising area of investigation is the use of selective catalytic systems. While not yet applied to linear carbonates like F2DMC, progress in the sustainable production of cyclic carbonates offers a conceptual blueprint. For instance, the use of inexpensive and reusable catalysts like a Zinc Chloride/Alumina-Tetrabutylammonium Iodide (ZnCl₂/Al₂O₃-TBAI) system has been effective for synthesizing cyclic carbonates from carbon dioxide and epoxides under mild, solvent-free conditions. researchgate.net Adapting such catalytic approaches could lead to more efficient and environmentally benign routes to F2DMC, minimizing waste and avoiding the aggressive reagents used in direct fluorination. Future work will likely focus on designing catalysts that can selectively activate the C-H bonds on a single methyl group of DMC for targeted difluorination.
Exploration in Advanced Energy Storage Systems Beyond Lithium-Ion
While much of the initial interest in fluorinated carbonates has been for lithium-ion batteries, the focus is expanding to next-generation energy storage systems. Difluoromethyl methyl carbonate is being explored as a critical component in electrolytes for sodium-ion batteries (SIBs), which are considered a promising alternative to lithium-ion technology due to the greater natural abundance and lower cost of sodium.
The table below summarizes the key properties and roles of F2DMC in the context of emerging battery technologies.
| Feature | Role in Advanced Batteries | Research Focus |
| High Oxidative Stability | Enables higher operating voltages for next-generation batteries like SIBs. | Formulation of high-voltage electrolytes. |
| Interphase Modification | Forms a stable Solid Electrolyte Interphase (SEI) on the anode. | Enhancing cyclability and reducing capacity loss. |
| System Compatibility | Used as a co-solvent or additive in sodium-ion battery electrolytes. googleapis.com | Optimizing electrolyte compositions with salts like NaPO₂F₂. |
| Safety Enhancement | Reduces overall flammability of the electrolyte mixture. | Development of non-flammable batteries. |
This table is generated based on information from the text and search results.
Catalytic Applications and Reagent Development in Organic Synthesis
Beyond its role in electrochemistry, the unique chemical structure of this compound suggests potential applications in organic synthesis. Emerging research indicates its utility in specific catalytic reactions. Notably, it has been identified for use in the Halex (halogen exchange) reaction, a process that involves the conversion of chlorides or bromides to fluorides. googleapis.com The use of F2DMC in such reactions may be facilitated by a catalyst to achieve efficient halogen exchange. googleapis.com
The development of F2DMC as a specialized reagent is a nascent but promising field. Its difluoromethyl group (CHF₂) is an important motif in medicinal chemistry and agrochemicals, as its incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, using F2DMC or its derivatives as a difluoromethylating agent is an area of active interest. Future research will likely focus on developing catalytic systems that can activate F2DMC for the transfer of the CHF₂ group to various organic substrates. This would represent a significant advancement, providing a new tool for synthetic chemists to precisely modify complex molecules.
Advanced Computational Design and Prediction for Tailored Applications
The rational design of materials and chemical processes is increasingly driven by advanced computational methods. For this compound, computational studies are crucial for predicting its properties and understanding its behavior at a molecular level, thereby accelerating its application in areas like energy storage. Techniques such as molecular dynamics (MD) and Density Functional Theory (DFT) are being employed to model electrolyte systems containing F2DMC. google.comresearchgate.net
Molecular dynamics simulations can predict bulk properties like viscosity and ionic conductivity and provide insight into the solvation structure of ions within the electrolyte. google.com This is critical for designing electrolytes with optimal transport properties. DFT calculations, on the other hand, can elucidate fundamental electronic characteristics. For instance, studies on related fluorinated carbonates have shown that fluorination significantly impacts the donor-acceptor orbital interactions between the cation (e.g., Li⁺) and the carbonate's carbonyl oxygen. researchgate.net These interactions govern the stability of the electrolyte and its decomposition pathways. Computational studies can also predict the electric dipole moments of fluorinated molecules, which are higher than their non-fluorinated counterparts and influence properties like relative permittivity and intermolecular interactions. researchgate.net By simulating these properties, researchers can screen potential electrolyte formulations and tailor the structure of F2DMC for specific applications before undertaking costly and time-consuming laboratory synthesis.
Integration with Advanced Spectroscopic Techniques for In-situ and Operando Studies
To fully understand the role of this compound in complex systems like batteries, it is essential to observe its chemical changes in real-time during device operation. This is achieved through the integration of advanced spectroscopic techniques for in-situ (in place) and operando (in operation) studies. These methods provide a direct window into the electrochemical processes occurring at the electrode-electrolyte interface.
One of the most powerful techniques in this domain is Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have developed specialized in-situ battery cells that allow for high-resolution NMR measurements of the liquid electrolyte during charging and discharging cycles. researchgate.net This allows for the direct monitoring of the consumption of electrolyte components like F2DMC and the formation of decomposition products, which is crucial for understanding failure mechanisms and designing more stable systems. researchgate.net Other techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can also be applied in-situ to probe the vibrational modes of the molecules and identify the chemical species that constitute the solid electrolyte interphase (SEI). By combining these advanced spectroscopic tools with electrochemical data, a comprehensive picture of how F2DMC contributes to battery performance and stability can be constructed, paving the way for the intelligent design of next-generation energy storage devices.
Q & A
Basic Question: What are the recommended synthetic methodologies for difluoromethyl methyl carbonate in laboratory settings?
Methodological Answer:
this compound can be synthesized via fluorination or carbene insertion strategies. A visible-light-promoted defluorinative alkylation approach (as demonstrated for trifluoromethyl compounds) is effective. This method employs polyhalogenated precursors (e.g., trifluoromethyl alkenes) and radicals generated from thiols or dimsyl anions under visible light, enabling selective C-F bond cleavage and subsequent alkylation . Alternative routes include using fluorinating agents like Selectfluor™ to introduce the difluoromethyl group into carbonate frameworks, leveraging the inductive effects of fluorine to stabilize intermediates .
Basic Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorinated moieties, with chemical shifts typically between -80 to -120 ppm for CF₂ groups. Quantitative 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns and confirms connectivity .
- X-ray Crystallography : For crystalline derivatives, synchrotron X-ray diffraction provides precise bond-length and angle data, particularly for studying stereoelectronic effects of the difluoromethyl group .
- DFT Calculations : Density functional theory (DFT) models predict vibrational frequencies (IR/Raman) and electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity .
Advanced Question: How do fluorinated substituents influence the reactivity and stability of this compound in catalytic systems?
Methodological Answer:
The difluoromethyl group alters reactivity through:
- Inductive Effects : The electron-withdrawing nature of fluorine reduces electron density at adjacent carbons, enhancing electrophilicity and resistance to nucleophilic attack .
- Conformational Effects : Fluorine’s stereoelectronic properties restrict rotational freedom, favoring specific transition states in catalytic cycles. For example, in CeO₂-catalyzed reactions, fluorinated intermediates stabilize surface-bound species, improving selectivity .
- Thermodynamic Stability : Fluorine’s strong C-F bonds increase thermal stability, as shown in thermogravimetric analysis (TGA) of analogous fluorocarbons .
Advanced Question: How should researchers resolve contradictions in thermodynamic data (e.g., critical parameters) for fluorinated carbonates?
Methodological Answer:
Discrepancies in critical temperature (T_c), pressure (P_c), and volume (V_c) arise from experimental limitations (e.g., decomposition at high temperatures). To address this:
- Comparative Analysis : Cross-validate data using equations of state (e.g., Peng-Robinson) and high-precision calorimetry .
- Error Propagation Modeling : Apply Monte Carlo simulations to quantify uncertainties in experimental measurements, particularly for extrapolated properties .
- Synchrotron Studies : In situ high-pressure X-ray diffraction under controlled conditions reduces artifacts from phase transitions .
Advanced Question: What mechanistic insights guide the design of catalysts for this compound synthesis?
Methodological Answer:
- Surface Intermediates : CeO₂-based catalysts promote CO₂ activation via surface oxygen vacancies, forming carbonate intermediates. Doping with Cu enhances Lewis acidity, facilitating methanol dehydrogenation and subsequent coupling with fluorinated electrophiles .
- Radical Pathways : Photocatalytic systems require co-catalysts (e.g., Ru(bpy)₃²⁺) to generate CO₂˙⁻ radicals, which abstract fluorine from trifluoromethyl precursors, enabling difluoromethyl group transfer .
- Kinetic Isotope Effects (KIE) : Deuterium labeling studies distinguish between proton-coupled electron transfer (PCET) and direct C-F cleavage mechanisms .
Safety Consideration: What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts (e.g., HF).
- PPE : Wear fluoropolymer-coated gloves and face shields to avoid dermal exposure, as fluorocarbons can penetrate nitrile .
- Waste Management : Neutralize acidic residues (from fluorine hydrolysis) with calcium carbonate before disposal .
Advanced Question: How can computational methods optimize reaction conditions for this compound synthesis?
Methodological Answer:
- Microkinetic Modeling : Combine DFT-derived activation barriers with steady-state approximations to predict optimal temperatures and pressures for yield maximization .
- Machine Learning : Train models on existing fluorocarbon reaction datasets to identify ideal solvent systems (e.g., DMSO for polar transition states) .
- Phase Behavior Simulations : Use equations of state (e.g., PRSV) to model supercritical CO₂ conditions, enhancing mass transfer in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
